molecular formula C21H23N3O4 B2669247 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide CAS No. 941939-53-3

2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide

Cat. No. B2669247
CAS RN: 941939-53-3
M. Wt: 381.432
InChI Key: AIPSZQFNKZXFNW-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide, also known as BZP-NMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Materials Science Applications

Research in materials science has explored the cooperative motion of polar side groups in amorphous polymers, leading to significant findings like the high photoinduced birefringence in copolymers with low azo contents. This demonstrates the compound's potential in reversible optical storage applications, highlighting its importance in the development of advanced materials with tunable optical properties (Meng et al., 1996).

Medicinal Chemistry and Biological Applications

In medicinal chemistry, compounds structurally related to "2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide" have been synthesized and evaluated for their biological activities. For instance, benzimidazoles containing piperazine or morpholine skeletons have shown promising in vitro antioxidant activities and glucosidase inhibitory potential, which could be beneficial in designing new therapeutics (Özil et al., 2018). Additionally, the synthesis of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent σ1 receptor ligands indicates potential applications in neuropharmacology and the development of treatments for neurological disorders (Huang et al., 2001).

Synthetic Chemistry Applications

In synthetic chemistry, the development of novel synthetic methodologies, such as the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate for oxidative reactions, showcases the compound's relevance in facilitating efficient synthesis and functionalization of organic molecules (Mercadante et al., 2013). These advancements contribute to the broader toolkit available for organic synthesis, enabling the creation of novel compounds with potential applications in various fields.

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-15-7-8-18(19(13-15)24(27)28)22-20(25)21(26)23-11-9-17(10-12-23)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPSZQFNKZXFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide

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